2-ethoxy-N-4-morpholinyl-1-naphthamide
Description
2-ethoxy-N-4-morpholinyl-1-naphthamide is a naphthamide derivative featuring an ethoxy group at the 2-position of the naphthalene ring and a 4-morpholinyl substituent on the amide nitrogen. The morpholine moiety in this compound is notable for enhancing aqueous solubility and metabolic stability, making it a valuable structural motif in drug design.
Properties
IUPAC Name |
2-ethoxy-N-morpholin-4-ylnaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-22-15-8-7-13-5-3-4-6-14(13)16(15)17(20)18-19-9-11-21-12-10-19/h3-8H,2,9-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAXAVAQEYVZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The primary structural analogs of 2-ethoxy-N-4-morpholinyl-1-naphthamide are naphthamide derivatives with variations in the substituent on the amide nitrogen. Below is a detailed comparison with the most relevant analog identified in the evidence:
2-ethoxy-N-(4-methoxyphenyl)-1-naphthamide
- Molecular Formula: C20H19NO3
- Molecular Weight : 321.37 g/mol .
- Key Structural Difference : The amide nitrogen is substituted with a 4-methoxyphenyl group instead of a 4-morpholinyl ring.
- The methoxy group (-OCH3) can act as a hydrogen bond acceptor, though its contribution to target binding may differ from the morpholine’s cyclic amine structure.
Other Structural Analogs
- Naphthamide derivatives with aliphatic amines : These might exhibit lower metabolic stability due to the absence of the morpholine’s rigid ring structure.
- Compounds with heterocyclic substituents (e.g., piperidine or pyrrolidine): These could offer intermediate solubility and logP profiles compared to morpholine or aryl substituents.
Comparative Data Table
*Estimated based on substituent contributions.
Research Findings and Implications
- Morpholine vs.
- Biological Activity : While direct comparative studies are unavailable, morpholine-containing compounds are often associated with enhanced target engagement in kinase or protease inhibition due to hydrogen-bonding interactions.
- Synthetic Accessibility : The morpholine derivative may require more complex synthetic routes compared to the methoxyphenyl analog, which can be synthesized via straightforward amide coupling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
